molecular formula C19H12Cl2N2O6S B5101299 [4-[(2-Chloro-5-nitrophenyl)sulfonylamino]phenyl] 4-chlorobenzoate

[4-[(2-Chloro-5-nitrophenyl)sulfonylamino]phenyl] 4-chlorobenzoate

Cat. No.: B5101299
M. Wt: 467.3 g/mol
InChI Key: YTBUMDQIJSKQDY-UHFFFAOYSA-N
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Description

[4-[(2-Chloro-5-nitrophenyl)sulfonylamino]phenyl] 4-chlorobenzoate is a complex organic compound characterized by its unique structure, which includes a sulfonylamino group and chlorinated aromatic rings

Properties

IUPAC Name

[4-[(2-chloro-5-nitrophenyl)sulfonylamino]phenyl] 4-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12Cl2N2O6S/c20-13-3-1-12(2-4-13)19(24)29-16-8-5-14(6-9-16)22-30(27,28)18-11-15(23(25)26)7-10-17(18)21/h1-11,22H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTBUMDQIJSKQDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)OC2=CC=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12Cl2N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[(2-Chloro-5-nitrophenyl)sulfonylamino]phenyl] 4-chlorobenzoate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 2-chloro-5-nitrobenzenesulfonyl chloride with 4-aminophenyl 4-chlorobenzoate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under carefully monitored conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification using techniques like column chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

[4-[(2-Chloro-5-nitrophenyl)sulfonylamino]phenyl] 4-chlorobenzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorinated positions, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, [4-[(2-Chloro-5-nitrophenyl)sulfonylamino]phenyl] 4-chlorobenzoate is used as a building block for the synthesis of more complex molecules. It can serve as a precursor in the development of pharmaceuticals and agrochemicals.

Biology

In biological research, this compound may be used to study enzyme interactions and inhibition due to its structural similarity to certain biological molecules.

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry

Industrially, this compound can be used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of [4-[(2-Chloro-5-nitrophenyl)sulfonylamino]phenyl] 4-chlorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonylamino group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of their activity. The chlorinated aromatic rings may also participate in hydrophobic interactions, enhancing the compound’s binding affinity.

Comparison with Similar Compounds

Similar Compounds

    Dichloroanilines: These compounds have similar chlorinated aromatic structures but differ in their functional groups and overall reactivity.

    Sulfonamides: Compounds with sulfonylamino groups that exhibit similar biological activities but may vary in their specific applications and potency.

Uniqueness

The uniqueness of [4-[(2-Chloro-5-nitrophenyl)sulfonylamino]phenyl] 4-chlorobenzoate lies in its combination of functional groups, which confer distinct chemical and biological properties

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